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Compound of Interest

Compound Name: 1-(3-Chloro-4-methylphenyl)urea

Cat. No.: B1361084

UIPAC Name: 1-(3-Chloro-4-methylphenyl)urea

This technical guide provides a comprehensive overview of 1-(3-Chloro-4-methylphenyl)urea,
a compound of interest in agrochemical and pharmaceutical research. The document details its
chemical properties, a robust synthesis protocol, and its biological significance, particularly as a
potential kinase inhibitor.

Chemical Identity and Properties

1-(3-Chloro-4-methylphenyl)urea belongs to the class of phenylurea compounds. These
structures are characterized by a urea core substituted with a phenyl ring. The specific
substitutions on the phenyl ring, in this case, a chlorine atom at the 3-position and a methyl
group at the 4-position, are crucial for its chemical behavior and biological activity.

Table 1: Physicochemical Properties
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Property Value Source

CAS Number 590393-14-9 [1][2]

Molecular Formula CsHsCIN20 Calculated

Molecular Weight 184.62 g/mol Calculated
White to off-white solid

Appearance ) General knowledge of ureas|[3]
(predicted)

Melting Point Not available

Boiling Point Not available
Sparingly soluble in water,

- ] ] ) General knowledge of
Solubility soluble in organic solvents like

acetone, ethanol.

phenylureas

XlogP (Predicted) 2.6

[4]

Table 2: Analytical Data for Structural Elucidation (Predicted)

Technique

Data

1H NMR (DMSO-ds)

5 ~8.5 (s, 1H, Ar-NH), ~7.5 (d, 1H, Ar-H), ~7.2
(d, 1H, Ar-H), ~7.1 (dd, 1H, Ar-H), ~6.0 (s, 2H, -
NH2), ~2.2 (s, 3H, -CHs).

13C NMR (DMSO-de)

6 ~156 (C=0), ~138 (Ar-C), ~132 (Ar-C), ~130
(Ar-C), ~128 (Ar-C), ~120 (Ar-C), ~118 (Ar-C),
~19 (-CHs).

IR (KBr, cm™1)

~3400-3200 (N-H stretching), ~1650 (C=0
stretching, Amide ), ~1550 (N-H bending,
Amide 1), ~810 (C-H out-of-plane bending for

substituted benzene).

Mass Spec (El)

m/z 184/186 (M+*, chlorine isotope pattern), 141
(M-NHCO)*, 125 (M-NH2CONH)*.
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Note: Predicted analytical data is based on the known spectra of structurally similar
compounds, such as 1-(3-Chloro-4-methylphenyl)-3-methyl-urea and other aryl ureas.[5][6][7]

Synthesis Protocol

The most common and efficient method for synthesizing N-aryl ureas is the reaction of an aryl
isocyanate with ammonia.[8] This protocol details the preparation of 1-(3-Chloro-4-
methylphenyl)urea from the corresponding isocyanate.

Materials and Reagents

e 3-Chloro-4-methylphenyl isocyanate
¢ Agueous ammonia (28-30%)

e Acetone

» Deionized water

e Hydrochloric acid (1 M)

e Buchner funnel and filter paper

o Magnetic stirrer and hotplate

Experimental Procedure

e Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve
1.68 g (10 mmol) of 3-chloro-4-methylphenyl isocyanate in 20 mL of acetone. Stir the
solution at room temperature until the isocyanate is fully dissolved.

e Nucleophilic Addition: While stirring vigorously, slowly add 5 mL of concentrated aqueous
ammonia to the isocyanate solution. The reaction is exothermic, and a white precipitate will
begin to form immediately.

e Reaction Completion: Continue stirring the mixture at room temperature for 1 hour to ensure
the reaction goes to completion.
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e Product Isolation: After 1 hour, add 30 mL of deionized water to the reaction mixture to fully
precipitate the product. Cool the mixture in an ice bath for 15 minutes.

e Filtration and Washing: Collect the white solid product by vacuum filtration using a Buchner
funnel. Wash the solid with two portions of 20 mL cold deionized water to remove any
unreacted ammonia and salts.

e Drying: Dry the product in a vacuum oven at 60°C to a constant weight.

o (Optional) Recrystallization: For higher purity, the crude product can be recrystallized from an
ethanol/water mixture.

Characterization

The identity and purity of the synthesized 1-(3-Chloro-4-methylphenyl)urea should be
confirmed using the analytical techniques outlined in Table 2 (*H NMR, 3C NMR, IR, and Mass
Spectrometry).

Biological Activity and Mechanism of Action

Phenylurea derivatives are a versatile class of compounds with applications ranging from
herbicides to pharmaceuticals.[9]

Herbicidal Activity

Many phenylurea compounds are potent herbicides that act by inhibiting photosynthesis.[9]
They block the electron transport chain in Photosystem Il (PSII) by binding to the D1 protein,
which disrupts the plant's ability to produce energy, leading to cell damage and death.[9]

Anticancer Potential: Kinase Inhibition

In recent years, diaryl ureas have emerged as a significant scaffold in the development of
kinase inhibitors for cancer therapy.[10] A prominent example is Sorafenib, a multi-kinase
inhibitor used in the treatment of various cancers. These compounds typically target the
RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer, leading to
uncontrolled cell proliferation and survival.[11]
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1-(3-Chloro-4-methylphenyl)urea shares structural similarities with the core of many Raf
kinase inhibitors. The urea moiety is critical for binding to the kinase active site, forming key
hydrogen bonds with the protein backbone. The substituted phenyl ring occupies a hydrophobic
pocket, and the specific substitution pattern is crucial for potency and selectivity. It is
hypothesized that 1-(3-Chloro-4-methylphenyl)urea acts as a Type Il inhibitor, binding to the
inactive "DFG-out" conformation of the kinase.

Table 3: Representative ICso Values for Phenylurea-based Raf Kinase Inhibitors

Compound Target Kinase ICs0 (M) Cell Line
LY3009120 (Pan-Raf
ARAF 44 A375
Inhibitor)
LY3009120 (Pan-Raf
o BRAF 31-47 A375
Inhibitor)
LY3009120 (Pan-Raf
- CRAF 42 A375
Inhibitor)
Rafoxanide BRAF V600E 70 In vitro assay
Compound 7a (diaryl )
BRAF 110 In vitro assay

urea)

Data from related phenylurea compounds illustrate the potential for this chemical class to
potently inhibit Raf kinases.[8][9][10]

Other Potential Biological Activities

Derivatives of aryl ureas have also been investigated for a range of other therapeutic
applications, including antibacterial, anticonvulsant, and anti-inflammatory activities,
highlighting the broad biological potential of this chemical scaffold.[12]

Visualizations
Synthesis Workflow
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The following diagram illustrates the key steps in the synthesis and purification of 1-(3-Chloro-
4-methylphenyl)urea.

Synthesis

3-Chloro-4-methylphenyl
isocyanate in Acetone

Slow Addition

(Aqueous Ammonia)

Stir at Room Temp
(1 hour)
Workup & Purification

Add Water &
Cool in Ice Bath

(Vacuum Filtration)

(Wash with Cold WateD

(Vacuum Oven Drying)

Final Product:
1-(3-Chloro-4-methylphenyl)urea

o
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Caption: Workflow for the synthesis of 1-(3-Chloro-4-methylphenyl)urea.

Targeted Signaling Pathway

The diagram below depicts the RAS/RAF/MEK/ERK pathway, a primary target for many
phenylurea-based anticancer agents.
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Caption: The RAS/RAF/MEK/ERK signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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